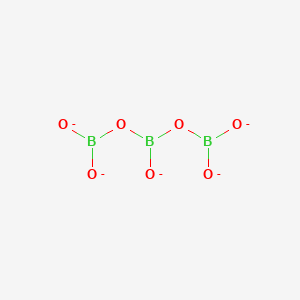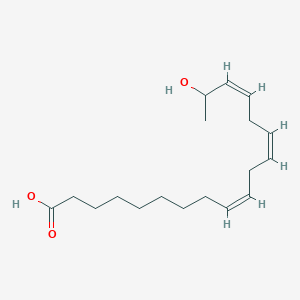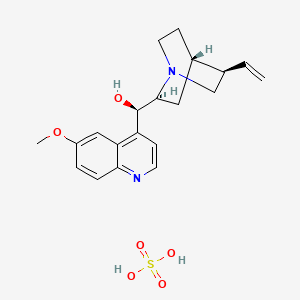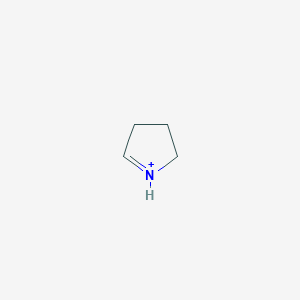
Fumagalone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumagalone is a sesquiterpenoid compound with the chemical formula C16H24O5 . It is a derivative of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. This compound is known for its biological activity, particularly as an inhibitor of type 2 methionine aminopeptidase .
Preparation Methods
Fumagalone can be synthesized through various synthetic routes. One common method involves the modification of fumagillin by replacing the spiroepoxide group with an aldehyde group. The synthetic route typically includes steps such as oxidation, reduction, and substitution reactions under specific conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Fumagalone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Fumagalone has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid synthesis and reactions.
Biology: Investigated for its role in inhibiting type 2 methionine aminopeptidase, which is involved in protein processing.
Medicine: Explored for its potential as an anti-angiogenic agent, which could be useful in cancer therapy by inhibiting the formation of new blood vessels.
Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Fumagalone exerts its effects by inhibiting type 2 methionine aminopeptidase (MetAP2). This enzyme is involved in the removal of methionine residues from nascent proteins, which is crucial for protein maturation and function. By inhibiting MetAP2, this compound disrupts protein processing and inhibits endothelial cell proliferation, thereby exhibiting anti-angiogenic properties .
Comparison with Similar Compounds
Fumagalone is similar to other sesquiterpenoids such as fumagillin, ovalicin, and TNP-470. this compound is unique due to its specific structural modifications, such as the presence of an aldehyde group instead of a spiroepoxide group. This modification enhances its inhibitory activity against MetAP2 and its anti-angiogenic properties .
Similar compounds include:
Fumagillin: A natural product with a spiroepoxide group.
Ovalicin: Another sesquiterpenoid with similar biological activity.
TNP-470: A synthetic derivative of fumagillin with enhanced anti-angiogenic properties.
Properties
Molecular Formula |
C16H24O5 |
|---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
(1R,2S,3S)-1-hydroxy-3-methoxy-2-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-4-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C16H24O5/c1-10(2)5-6-12-15(3,21-12)14-13(20-4)11(18)7-8-16(14,19)9-17/h5,9,12-14,19H,6-8H2,1-4H3/t12-,13-,14-,15+,16+/m1/s1 |
InChI Key |
UKNNCBXEELDDCU-SUJAAXHWSA-N |
SMILES |
CC(=CCC1C(O1)(C)C2C(C(=O)CCC2(C=O)O)OC)C |
Isomeric SMILES |
CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H](C(=O)CC[C@@]2(C=O)O)OC)C |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(=O)CCC2(C=O)O)OC)C |
Synonyms |
fumagalone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-5-[4-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]butyl]-1,3-dioxane-2-carboxylic acid](/img/structure/B1245439.png)





![(2E)-2-[(4aS,7R,8R,8aS)-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,5'-oxolane]-2'-ylidene]acetaldehyde](/img/structure/B1245452.png)






